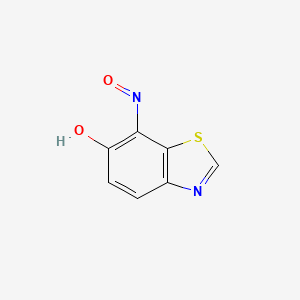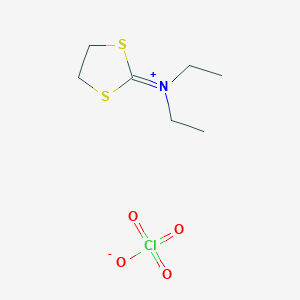
7-Nitroso-1,3-benzothiazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitroso-1,3-benzothiazol-6-ol is a heterocyclic compound that features a benzothiazole ring with a nitroso group at the 7th position and a hydroxyl group at the 6th position. This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitroso-1,3-benzothiazol-6-ol can be achieved through various methods. One common approach involves the nitrosation of 1,3-benzothiazol-6-ol using nitrosating agents such as nitrous acid or its derivatives . The reaction typically occurs under acidic conditions to facilitate the formation of the nitroso group.
Industrial Production Methods
Industrial production of nitroso compounds often involves the reduction of nitro compounds or the oxidation of amino precursors . For this compound, the process may include the use of specific catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Nitroso-1,3-benzothiazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amino derivatives .
Scientific Research Applications
7-Nitroso-1,3-benzothiazol-6-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 7-Nitroso-1,3-benzothiazol-6-ol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity . The pathways involved often include redox reactions and the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 2-Aminobenzothiazole
- 6-Hydroxybenzothiazole
- 7-Nitro-1,3-benzothiazol-6-ol
Uniqueness
What sets 7-Nitroso-1,3-benzothiazol-6-ol apart is its unique combination of a nitroso group and a hydroxyl group on the benzothiazole ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
CAS No. |
79885-16-8 |
|---|---|
Molecular Formula |
C7H4N2O2S |
Molecular Weight |
180.19 g/mol |
IUPAC Name |
7-nitroso-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C7H4N2O2S/c10-5-2-1-4-7(6(5)9-11)12-3-8-4/h1-3,10H |
InChI Key |
XAKFGRRJXKCVJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1N=CS2)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(E)-(Hydrazinylmethylidene)amino]benzamide](/img/structure/B14432778.png)








